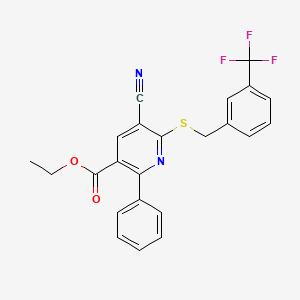

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate is a chemical compound with the molecular formula C23H17F3N2O2S . It has an average mass of 442.453 Da and a monoisotopic mass of 442.096283 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinate core, which is a derivative of nicotinic acid, also known as vitamin B3 or niacin. The molecule is substituted with various functional groups including a cyano group (CN), a phenyl group (C6H5), a trifluoromethyl group (CF3), and a benzyl group (C6H5CH2) .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 552.8±50.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Antibacterial Activity

Ethyl 5-cyano-6-mercaptonicotinate derivatives, including Ethyl 5-cyano-2-phenyl-6-((3-(trifluoromethyl)benzyl)sulfanyl)nicotinate, have been utilized in the synthesis of various compounds with potential antibacterial properties. For instance, these derivatives were reacted with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to produce ethyl 6-[(2-{[4-(aminosulfonyl) phenyl]amino}-2-oxoethyl)thio]nicotinate derivatives. These derivatives were then used to synthesize different compounds such as ethyl 3-amino-2-({[4-(aminosulfonyl)phenyl]amino}carbonylthieno[2,3-b] pyridine-5-carboxylates, which were screened for their antibacterial activity (Gad-Elkareem & El-Adasy, 2010).

Synthesis of Novel Compounds

Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a novel compound, was successfully synthesized, showcasing the versatility of this compound in creating structurally unique chemicals. The synthesized compound's structure was thoroughly analyzed using various techniques like XRD, GC–MS analysis, element analysis, and NMR spectroscopy (Zhou et al., 2008).

Application in Synthesis of Nicotinate Esters

This compound can be involved in the synthesis of nicotinate esters. A study described a convenient synthesis method using 3-cyano-2(1H)-pyridones, which were converted into ethyl nicotinates. This process demonstrates the compound's role in the formation of nicotinate esters, which have diverse applications in chemical synthesis (Paine, 1987).

Contribution to the Synthesis of Pyridine and Pyrimidine Derivatives

This compound has been used in the synthesis of various pyridine and pyrimidine derivatives. These derivatives have potential biological activities, including antimicrobial properties, and their synthesis involves multiple steps and chemical reactions (Abdelrazek, El‐Din, & Mekky, 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 5-cyano-2-phenyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2O2S/c1-2-30-22(29)19-12-17(13-27)21(28-20(19)16-8-4-3-5-9-16)31-14-15-7-6-10-18(11-15)23(24,25)26/h3-12H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSSKYTXFXHUKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)

![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)

![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)

![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)

![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)